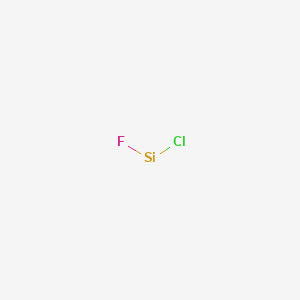
Fluorochlorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(fluoro)silane is a chemical compound with the molecular formula H₂ClFSi. It is a member of the silane family, where silicon is bonded to both chlorine and fluorine atoms. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Chloro(fluoro)silane can be synthesized through several methods. One common approach involves the reaction of silicon with hydrogen chloride and hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product.
Industrial Production Methods: In industrial settings, chloro(fluoro)silane is produced by reacting silicon tetrachloride with hydrogen fluoride. This process is carried out in specialized reactors designed to handle the corrosive nature of the reactants and products. The reaction is typically conducted at elevated temperatures to facilitate the formation of chloro(fluoro)silane.
化学反应分析
Types of Reactions: Chloro(fluoro)silane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine or fluorine atoms.
Hydrolysis: In the presence of water, chloro(fluoro)silane hydrolyzes to form silanols and hydrogen chloride or hydrogen fluoride.
Reduction: It can be reduced to form silane derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as ammonia or amines, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Reducing Agents: Like lithium aluminum hydride, are used in reduction reactions.
Major Products Formed:
Silanols: Formed during hydrolysis.
Silane Derivatives: Formed during reduction reactions.
科学研究应用
Chloro(fluoro)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is employed in the modification of surfaces to create biocompatible materials.
Medicine: It is used in the development of drug delivery systems and medical devices.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants.
作用机制
The mechanism of action of chloro(fluoro)silane involves its reactivity with various substrates. The silicon atom in chloro(fluoro)silane can form bonds with different elements, leading to the formation of new compounds. The presence of both chlorine and fluorine atoms enhances its reactivity, making it a versatile compound in chemical synthesis.
相似化合物的比较
Chlorosilane (H₃SiCl): Contains only chlorine atoms bonded to silicon.
Fluorosilane (H₃SiF): Contains only fluorine atoms bonded to silicon.
Trichlorosilane (HSiCl₃): Contains three chlorine atoms bonded to silicon.
Uniqueness: Chloro(fluoro)silane is unique due to the presence of both chlorine and fluorine atoms bonded to silicon. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only chlorine or fluorine atoms. Its reactivity and versatility make it valuable in various industrial and research applications.
属性
分子式 |
ClFSi |
|---|---|
分子量 |
82.53 g/mol |
InChI |
InChI=1S/ClFSi/c1-3-2 |
InChI 键 |
KVRXUBCNDACNHK-UHFFFAOYSA-N |
规范 SMILES |
F[Si]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


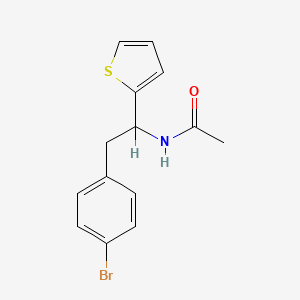
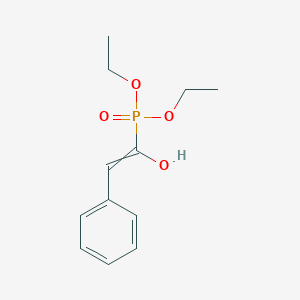
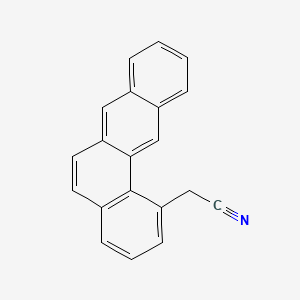
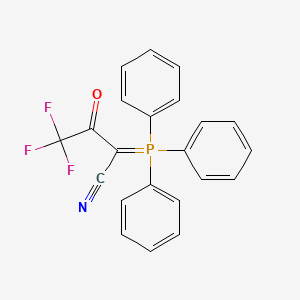
![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14431296.png)
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
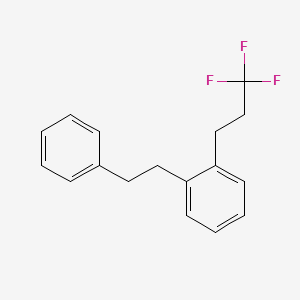
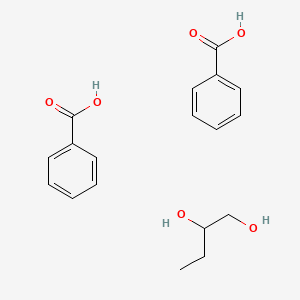
![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14431318.png)
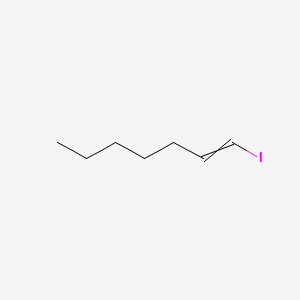
![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)
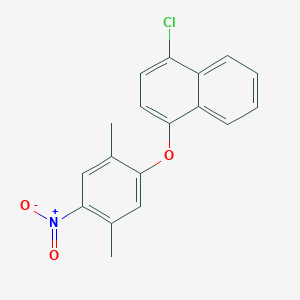
![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)

